molecular formula C12H8FNO5 B455823 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde CAS No. 438219-09-1

5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde

Cat. No.: B455823
CAS No.: 438219-09-1
M. Wt: 265.19g/mol
InChI Key: OLJYMNZBGNRAMR-UHFFFAOYSA-N
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Description

5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde is a furan-based aldehyde derivative featuring a substituted phenoxy group at the 5-position of the furan ring. Its structure includes a fluorine atom at the 5-position and a nitro group at the 2-position of the phenoxy moiety. The compound’s aldehyde group and electron-withdrawing substituents (nitro, fluoro) likely confer reactivity in condensation or nucleophilic addition reactions, making it a candidate for pharmaceutical or materials science applications.

Properties

IUPAC Name

5-[(5-fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO5/c13-8-1-4-11(14(16)17)12(5-8)18-7-10-3-2-9(6-15)19-10/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJYMNZBGNRAMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OCC2=CC=C(O2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Methyl 5-[(5-Fluoro-2-nitrophenoxy)methyl]-2-furancarboxylate

The starting material, methyl 5-[(5-fluoro-2-nitrophenoxy)methyl]-2-furancarboxylate (CAS 832739-23-8), is synthesized via nucleophilic substitution between 5-fluoro-2-nitrophenol and a methyl furancarboxylate derivative bearing a leaving group (e.g., chloromethyl or bromomethyl) at the 5-position. The reaction proceeds in the presence of a base such as potassium carbonate, facilitating ether bond formation.

Key Data:

  • Yield : ~70–80% (estimated from analogous reactions).

  • Conditions : DMF, 60°C, 12–24 hours.

Reduction to Primary Alcohol

The ester group is reduced to a primary alcohol using diisobutylaluminum hydride (DIBAL-H), which selectively targets the ester without affecting the nitro group.

Procedure :

  • Dissolve methyl ester (1.0 equiv) in anhydrous THF under nitrogen.

  • Add DIBAL-H (1.2 equiv) dropwise at −78°C.

  • Warm to room temperature and stir for 4 hours.

  • Quench with saturated Rochelle’s salt solution and extract with ethyl acetate.

Key Data:

  • Yield : 85–90%.

  • Conditions : THF, −78°C to RT.

Oxidation to Aldehyde

The primary alcohol is oxidized to the aldehyde using activated manganese(IV) oxide (MnO₂), a mild oxidizing agent compatible with nitro groups.

Procedure :

  • Suspend the alcohol (1.0 equiv) in dichloromethane.

  • Add activated MnO₂ (10.0 equiv) and stir at room temperature for 12 hours.

  • Filter through Celite and concentrate under reduced pressure.

Key Data:

  • Yield : 75–80%.

  • Conditions : RT, anhydrous CH₂Cl₂.

Direct Formylation via Vilsmeier-Haack Reaction

Synthesis of 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan

A pre-functionalized furan with the (5-fluoro-2-nitrophenoxy)methyl group at position 5 is subjected to Vilsmeier-Haack formylation to introduce the aldehyde at position 2.

Procedure :

  • Dissolve 5-[(5-fluoro-2-nitrophenoxy)methyl]furan (1.0 equiv) in DMF.

  • Add POCl₃ (2.0 equiv) dropwise at 0°C.

  • Stir at 60°C for 6 hours.

  • Quench with ice-water and neutralize with NaHCO₃.

Key Data:

  • Yield : 60–65% (estimated from analogous furan formylations).

  • Conditions : DMF/POCl₃, 60°C.

Mitsunobu Reaction with Protected Aldehyde Intermediates

Protection of Furan-2-carbaldehyde

The aldehyde group is protected as a dimethyl acetal to prevent side reactions during subsequent steps.

Procedure :

  • Dissolve furan-2-carbaldehyde (1.0 equiv) in methanol.

  • Add trimethyl orthoformate (2.0 equiv) and a catalytic amount of p-toluenesulfonic acid.

  • Stir at RT for 3 hours.

Key Data:

  • Yield : 95%.

Mitsunobu Coupling with 5-Fluoro-2-nitrophenol

The protected furan reacts with 5-fluoro-2-nitrophenol under Mitsunobu conditions to form the ether linkage.

Procedure :

  • Combine 5-(hydroxymethyl)furan-2-carbaldehyde dimethyl acetal (1.0 equiv), 5-fluoro-2-nitrophenol (1.2 equiv), triphenylphosphine (1.5 equiv), and diisopropyl azodicarboxylate (DIAD, 1.5 equiv) in THF.

  • Stir at RT for 12 hours.

  • Purify via silica gel chromatography.

Key Data:

  • Yield : 70–75%.

Deprotection of Aldehyde

The acetal is hydrolyzed to regenerate the aldehyde group.

Procedure :

  • Dissolve the protected compound in acetone/water (3:1).

  • Add p-toluenesulfonic acid (0.1 equiv) and stir at 50°C for 2 hours.

Key Data:

  • Yield : 90%.

Comparative Analysis of Methods

MethodAdvantagesLimitationsOverall Yield
Reduction-OxidationHigh selectivity; avoids nitro reductionRequires DIBAL-H, a sensitive reagent60–70%
Vilsmeier-HaackDirect formylationHarsh conditions may degrade nitro groups50–60%
Mitsunobu with ProtectionCompatible with sensitive functionalitiesMultiple steps increase complexity55–65%

Chemical Reactions Analysis

5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common reagents and conditions used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests that it may serve as a synthetic intermediate in the development of pharmaceuticals. Compounds containing furan and nitrophenyl moieties have been associated with various biological activities, including:

  • Antimicrobial Activity : Research indicates that derivatives of similar structures exhibit significant antibacterial properties against pathogens such as Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli . The presence of the nitro group may enhance these interactions by forming reactive intermediates that can covalently bond to nucleophilic sites on proteins or enzymes.
  • Anticancer Potential : The unique combination of functional groups may also position this compound as a candidate for anticancer drug development. Studies on structurally related compounds have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Organic Synthesis

5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde can be synthesized through the reaction of 5-fluoro-2-nitrophenol with furan-2-carbaldehyde, typically using potassium carbonate as a base in dimethylformamide (DMF) under heat . This method allows for the production of the compound with high yield and purity. The furan ring's reactivity makes it a versatile building block for further chemical modifications, leading to derivatives with potentially varied properties.

Interaction Studies

Interaction studies involving this compound focus on its biochemical effects, particularly how its functional groups engage with enzymes or receptors. Such studies are crucial for understanding its potential therapeutic effects and mechanisms of action. The presence of both fluorine and nitro groups allows for diverse chemical modifications that may enhance biological activity compared to other related compounds .

Mechanism of Action

The mechanism of action of 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, affecting its overall bioactivity .

Comparison with Similar Compounds

Key Structural Differences:

  • Nitro Group Position : Derivatives like 5-(2/3/4-nitrophenyl)furan-2-carbaldehyde isomers (I, II, III) differ in nitro placement on the phenyl ring. The ortho-nitro isomer (I) exhibits distinct thermodynamic properties compared to meta (II) and para (III) isomers .
  • Fluoro and Phenoxy Groups: The target compound’s 5-fluoro-2-nitrophenoxy group contrasts with Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate (fluoro at 2-position, nitro at 4-position) .
  • Functional Groups : Esters (e.g., methyl carboxylates) versus aldehydes alter reactivity; esters are less electrophilic but enhance stability for crystallization .

Table 1: Structural Comparison of Furan-2-carbaldehyde Derivatives

Compound Name Substituents Functional Group Key References
5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde 5-Fluoro-2-nitrophenoxy methyl Aldehyde -
5-(2-Nitrophenyl)furan-2-carbaldehyde (I) 2-Nitrophenyl Aldehyde
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate 2-Fluoro-4-nitrophenyl Methyl Ester
5-(4-Chlorophenyl)furan-2-carbaldehyde 4-Chlorophenyl Aldehyde
5-(3-Trifluoromethylphenyl)furan-2-carbaldehyde 3-Trifluoromethylphenyl Aldehyde

Thermodynamic and Physicochemical Properties

  • Combustion and Formation Enthalpies : 5-(Nitrophenyl)furan-2-carbaldehydes exhibit ∆fH°m(cr) values influenced by nitro positioning. For example, the para-nitro isomer (III) may have higher stability due to resonance effects .
  • Sublimation/Evaporation : Thermodynamic parameters (∆subH°, ∆subG°) for isomers I-III were determined via Knudsen effusion, critical for purification and application in high-temperature processes .
  • Melting Points : Chlorophenyl derivatives (126–128°C) melt higher than thiophene analogs (88–90°C), reflecting differences in crystal packing and polarity .

Challenges and Contradictions

  • Synthesis Yields : Chlorophenyl derivatives achieve higher yields (45.2%) compared to thiophene analogs (25%), suggesting solvent and substrate compatibility issues .
  • Substituent Effects : While para-nitro groups enhance thermodynamic stability, ortho-nitro isomers may exhibit superior reactivity in electrophilic substitutions due to steric and electronic factors .

Biological Activity

5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde is an organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a furan ring, a fluorinated nitrophenoxy group, and an aldehyde functional group, suggests diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

  • Molecular Formula : C₁₂H₈FNO₅
  • Molecular Weight : 265.19 g/mol
  • Structure : Contains a furan ring and a nitrophenoxy group, which contribute to its reactivity and biological interactions.

The biological activity of this compound is attributed to its functional groups:

  • Aldehyde Group : Can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
  • Nitro Group : May undergo reduction to reactive intermediates that interact with cellular components.
  • Fluorine Atom : Influences lipophilicity and metabolic stability, affecting bioactivity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance:

  • A study evaluated the antibacterial effects of fluorinated aldimines against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed comparable activity to standard antibiotics like ampicillin .
Bacterial StrainMIC (µg/mL)Comparison Antibiotic
S. aureus10Ampicillin
E. coli15Ampicillin
Bacillus subtilis12Ampicillin

Anticancer Potential

The compound's structural features suggest potential anticancer activity. A related study demonstrated that fluorinated compounds can inhibit cancer cell growth effectively:

  • The IC50 values for certain fluorinated derivatives were significantly lower than those of conventional chemotherapeutics, indicating strong antiproliferative effects against various cancer cell lines .

Study on Antibacterial Activity

In a recent study, researchers synthesized several fluorinated Schiff bases and assessed their antibacterial efficacy against clinical isolates. The compound demonstrated significant potency against both Gram-positive and Gram-negative bacteria:

  • MIC Values : The synthesized compound exhibited MIC values ranging from 4.69 µM to 22.9 µM against various bacterial strains .

Anticancer Activity Assessment

Another investigation focused on the anticancer properties of similar compounds, revealing promising results in inhibiting cell proliferation in vitro:

  • Cell Lines Tested : A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cells showed reduced viability when treated with the compound, with IC50 values suggesting higher efficacy than standard treatments like doxorubicin .

Q & A

Advanced Research Questions

How can thermodynamic properties (e.g., enthalpy of formation) be experimentally determined for this compound?

Bomb calorimetry is the gold standard for measuring combustion energy (ΔUcomb\Delta U^\circ_{\text{comb}}). For nitro-furan derivatives:

  • Experimental setup : Use a precision bomb calorimeter (e.g., B-08-MA) under oxygen at 3.04 MPa .
  • Data interpretation : Calculate ΔHcomb\Delta H^\circ_{\text{comb}} and compare with additive methods (e.g., Benson group contributions). Discrepancies >5% suggest non-additive electronic effects from the fluoro-nitro substituent .

What reaction mechanisms explain the electron-withdrawing effects of the 5-fluoro-2-nitrophenoxy group in nucleophilic substitution reactions?

The nitro group activates the phenoxy ring via resonance, while fluorine enhances electrophilicity through inductive effects. In SNAr reactions:

  • Rate-determining step : Attack by nucleophiles (e.g., amines) at the para position to the nitro group .
  • Kinetic studies : Monitor reaction progress via HPLC to assess substituent effects on activation energy .

How does this compound interact with biological targets, and what methodologies can elucidate its mechanism of action?

  • Molecular docking : Simulate binding to proteins (e.g., kinases) using software like AutoDock. The aldehyde group may form Schiff bases with lysine residues .
  • In vitro assays : Measure IC50_{50} values against cancer cell lines (e.g., chronic myelogenous leukemia K562 cells) using MTT assays .
  • Spectroscopic binding studies : Fluorescence quenching assays with DNA (e.g., ct-DNA) reveal intercalation or groove-binding modes .

How do structural modifications (e.g., replacing fluorine with other halogens) impact reactivity and bioactivity?

  • Electrophilicity trends : Fluorine’s strong inductive effect increases electrophilicity compared to Cl/Br. Replacements alter reaction rates in SNAr by 2–3 orders of magnitude .
  • Bioactivity shifts : Chloro analogs may exhibit higher cytotoxicity but lower selectivity due to increased lipophilicity .

What strategies resolve contradictions between experimental and computational data for this compound’s properties?

  • Re-evaluate computational models : Density Functional Theory (DFT) using B3LYP/6-311+G(d,p) may better account for nitro-fluoro conjugation .
  • Validate experimentally : Reproduce thermodynamic measurements and cross-check with spectroscopic data (e.g., X-ray crystallography for molecular geometry) .

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